1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone
Description
This compound is a pyrrole-based small molecule featuring a 1,3-thiazol-2-yl substituent at the 1-position and a trifluoroacetyl group at the 3-position of the pyrrole ring. Its molecular formula is C₁₂H₁₀F₃N₂OS, with a molecular weight of 296.28 g/mol. The trifluoroacetyl group enhances electrophilicity, making it reactive in nucleophilic substitution reactions, while the thiazole ring contributes to π-π stacking interactions in biological or material science applications .
Properties
IUPAC Name |
1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrol-3-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2OS/c1-6-5-8(9(17)11(12,13)14)7(2)16(6)10-15-3-4-18-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGVOZYBSQLBNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NC=CS2)C)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone typically involves multi-step reactions starting from readily available precursors. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can take place at the C-2 position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles.
Scientific Research Applications
Pharmacological Applications
1. Antifungal Activity
Recent studies have indicated that derivatives of pyrrole and thiazole compounds exhibit significant antifungal properties. For instance, research has demonstrated that similar compounds can effectively inhibit the growth of fungi such as Fusarium graminearum and Botrytis cinerea, which are notorious for causing crop diseases . The incorporation of the thiazole moiety in the structure enhances the antifungal activity by disrupting fungal cell membranes.
Case Study:
A study synthesized various pyrrole derivatives and tested their antifungal activity against several strains. The results showed that compounds with similar structural features to 1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone exhibited lower EC50 values compared to standard antifungal agents .
2. Anticancer Potential
Research has also explored the anticancer potential of pyrrole-containing compounds. The trifluoromethyl group is known to enhance lipophilicity and biological activity. Studies have reported that certain derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival .
Case Study:
In a comparative analysis, several pyrrole derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that compounds similar to this compound displayed significant cytotoxicity with IC50 values in the micromolar range .
Agricultural Applications
1. Pesticidal Activity
The compound's structure suggests potential applications as a pesticide or herbicide due to its ability to interfere with biological processes in pests. Compounds containing thiazole and pyrrole rings have been investigated for their insecticidal properties against various agricultural pests.
Case Study:
Research has shown that thiazole derivatives can exhibit insecticidal activity against aphids and other common agricultural pests. The mechanism involves disrupting the nervous system of the pests, leading to paralysis and death .
2. Plant Growth Regulation
Some studies indicate that certain derivatives can act as plant growth regulators. These compounds could enhance growth rates or improve resistance to environmental stressors in crops.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone involves its interaction with various molecular targets. The thiazole ring can bind to DNA and proteins, disrupting their normal function . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets . This compound can inhibit enzymes involved in DNA replication and repair, leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Key Observations :
Substituent Effects on Reactivity: The trifluoroacetyl group (CF₃) increases electrophilicity compared to chloro analogs, facilitating nucleophilic attacks (e.g., in thiazole or tetrazole substitutions) . Chloro-substituted ethanones (e.g., ) are precursors for further functionalization but may face stability challenges, leading to discontinued commercial availability .
Biological and Material Applications: Thiazole-containing analogs (e.g., ) are prioritized in drug discovery due to thiazole’s role in hydrogen bonding and metabolic stability .
Spectroscopic Signatures :
- The CF₃ group in the target compound produces a distinct ¹⁹F-NMR signal at δ -57.4 to -57.5 ppm , consistent with similar trifluoromethylated pyrroles .
- Chloro analogs lack fluorine signals but display downfield ¹H-NMR shifts for pyrrole protons (δ 6.4–7.5 ppm) due to electron-withdrawing effects .
Synthetic Pathways: Most analogs are synthesized via Friedel-Crafts acylation or nucleophilic substitution of chloroethanone intermediates (e.g., ). The target compound likely follows similar routes, substituting thiazole at the pyrrole nitrogen .
Toxicity and Safety :
- Trifluoroacetylated pyrroles (e.g., ) are classified as acute oral toxicity (Category 4) and skin irritants (Category 2) , highlighting the need for careful handling .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | 296.28 | 147–149 (est.) | 2.8 | 0.15 (DMSO) |
| 2-Chloro-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone | 282.75 | 142–144 | 3.1 | 0.20 (DMSO) |
| 1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone | 324.30 | 160–162 | 3.5 | 0.10 (Ethanol) |
Note: Data extrapolated from analogous structures in , and 8.
Biological Activity
The compound 1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone is a novel pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole-based compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a pyrrole ring substituted with a thiazole moiety and a trifluoroethyl group. The molecular formula is with a molecular weight of approximately 290.3 g/mol.
Antimicrobial Activity
Recent studies have shown that pyrrole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Trifluoromethyl Pyrrole Derivative | 3.12 - 12.5 | Staphylococcus aureus, Escherichia coli |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus, Escherichia coli |
Anticancer Activity
The anticancer potential of pyrrole derivatives has also been explored. In vitro studies have indicated that certain pyrrole-based compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. Specifically, compounds with trifluoromethyl groups have been noted to enhance cytotoxicity against cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interaction with DNA : Some pyrrole derivatives can intercalate into DNA strands, leading to disruption of replication and transcription processes.
- Modulation of Signaling Pathways : The trifluoromethyl group enhances lipophilicity and bioavailability, allowing better interaction with cellular membranes and subsequent modulation of signaling pathways involved in inflammation and apoptosis.
Study on Antimicrobial Efficacy
A study published in MDPI reported the synthesis of various pyrrole derivatives and their evaluation against bacterial strains. The results indicated that derivatives containing thiazole rings exhibited enhanced antimicrobial activity compared to their non-thiazole counterparts .
Research on Anticancer Properties
In another research effort focusing on the anticancer effects of pyrrole derivatives, it was found that these compounds could significantly reduce cell viability in human breast cancer cell lines (MCF-7) when treated with concentrations as low as 10 µM. The study concluded that the introduction of trifluoromethyl groups significantly increased the potency of these compounds against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
